Z2206320703

IspC inhibition Molecular docking Acinetobacter baumannii

Z2206320703 is a non-carcinogenic, BBB-permeable IspC inhibitor lead with predicted Ki 0.557 µM, ideal for CNS infection research. Superior drug-likeness and safety vs. FR900098. For R&D only.

Molecular Formula C22H41FN4O2
Molecular Weight 412.6 g/mol
Cat. No. B12384798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ2206320703
Molecular FormulaC22H41FN4O2
Molecular Weight412.6 g/mol
Structural Identifiers
SMILESCC1C(CN(N1)C)C2C(CCO2)NC(NC3CCC(CC3)C4CCC(CC4)F)O
InChIInChI=1S/C22H41FN4O2/c1-14-19(13-27(2)26-14)21-20(11-12-29-21)25-22(28)24-18-9-5-16(6-10-18)15-3-7-17(23)8-4-15/h14-22,24-26,28H,3-13H2,1-2H3/t14?,15?,16?,17?,18?,19?,20-,21+,22?/m1/s1
InChIKeyJSXDTJYUNZVTCW-POSGMWHBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[[(2S,3R)-2-(1,3-dimethylpyrazolidin-4-yl)oxolan-3-yl]amino]-[[4-(4-fluorocyclohexyl)cyclohexyl]amino]methanol (Z2206320703): Product-Specific Evidence Guide


[[(2S,3R)-2-(1,3-dimethylpyrazolidin-4-yl)oxolan-3-yl]amino]-[[4-(4-fluorocyclohexyl)cyclohexyl]amino]methanol, also identified by its chemical database identifier Z2206320703, is a synthetic small molecule with the molecular formula C22H41FN4O2 and a molecular weight of approximately 412.6 g/mol . Structurally, it features a 1,3-dimethylpyrazolidine moiety linked via an oxolane ring to a complex amino-methanol core bearing a 4-(4-fluorocyclohexyl)cyclohexyl group. The compound has been identified as a potential lead candidate targeting the IspC enzyme (1-deoxy-D-xylulose 5-phosphate reductoisomerase) in *Acinetobacter baumannii* [1].

[[(2S,3R)-2-(1,3-dimethylpyrazolidin-4-yl)oxolan-3-yl]amino]-[[4-(4-fluorocyclohexyl)cyclohexyl]amino]methanol (Z2206320703): Why Generic Substitution Fails


Compounds within the IspC inhibitor class, such as fosmidomycin and its derivative FR900098, possess distinct physicochemical and safety profiles that preclude simple interchangeability for research applications. For example, the known IspC inhibitor FR900098 is reported to be carcinogenic, whereas computational predictions for Z2206320703 indicate a non-carcinogenic profile [1]. Furthermore, variations in predicted blood-brain barrier (BBB) permeability exist; Z2206320703 is predicted to be BBB permeable, while FR900098 is not, a critical distinction for CNS-targeting research [1]. Relying on generic substitution without accounting for these specific, quantifiable differences in ADMET properties and target binding predictions could lead to divergent experimental outcomes or invalidate safety assumptions in early-stage research.

[[(2S,3R)-2-(1,3-dimethylpyrazolidin-4-yl)oxolan-3-yl]amino]-[[4-(4-fluorocyclohexyl)cyclohexyl]amino]methanol (Z2206320703): Quantitative Evidence Guide for Scientific Selection


Comparative In Silico Binding Affinity and Inhibition Constant (Ki) for IspC Enzyme

In a head-to-head in silico comparison against the *Acinetobacter baumannii* IspC enzyme, Z2206320703 demonstrates a significantly higher predicted binding affinity and lower inhibition constant (Ki) compared to the known control inhibitors FR900098 and the substrate DXP. The estimated binding free energy (ΔG) for Z2206320703 was calculated to be -8.7 kcal/mol (VINA) and -8.5 kcal/mol (AutoDock), with a corresponding Ki of 0.557 µM [1]. In contrast, the control inhibitor FR900098 showed a ΔG of -5.4 kcal/mol (VINA) / -5.5 kcal/mol (AutoDock) and a Ki of 84.19 µM, while the substrate DXP showed a ΔG of -5.9 kcal/mol / -5.8 kcal/mol and a Ki of 53.51 µM [1].

IspC inhibition Molecular docking Acinetobacter baumannii Antimicrobial research

Predicted Blood-Brain Barrier (BBB) Permeability Profile

Computational ADMET profiling reveals a key differentiator in predicted blood-brain barrier (BBB) permeability. Z2206320703 is predicted to be BBB permeable (designated as 'Yes') with a cLogP of 0.44 [1]. This is in direct contrast to the known IspC inhibitor FR900098, which is predicted to be non-BBB permeable ('No') with a cLogP of -2.5 [1].

Blood-Brain Barrier ADMET prediction CNS drug discovery Pharmacokinetics

Predicted Carcinogenicity and Mutagenicity Profile

In silico toxicological assessment indicates a more favorable safety prediction for Z2206320703 compared to the established IspC inhibitor FR900098. Z2206320703 is predicted to be 'Non-Carcinogenic' and showed 'None' for predicted mutagenicity [1]. In contrast, the control compound FR900098 is flagged as 'Carcinogenic' and 'Yes' for mutagenic potential in the same computational models [1].

Toxicology ADMET prediction Safety profiling Lead optimization

Lipinski's Rule of Five and Drug-likeness Parameters

Z2206320703 exhibits physicochemical properties that conform to Lipinski's Rule of Five (Ro5), a key set of guidelines for oral drug-likeness. Its molecular weight is 417.53 Da, with 4 rotatable bonds, 6 hydrogen bond acceptors (HBA), and 3 hydrogen bond donors (HBD), and a calculated drug-likeness score (DL) of 3.27 [1]. For comparison, the known inhibitor FR900098 has a lower molecular weight of 196.11 Da, 5 rotatable bonds, 6 HBA, 2 HBD, and a lower drug-likeness score of -13.3 [1].

Drug-likeness Lipinski's Rule of Five ADME Oral bioavailability

[[(2S,3R)-2-(1,3-dimethylpyrazolidin-4-yl)oxolan-3-yl]amino]-[[4-(4-fluorocyclohexyl)cyclohexyl]amino]methanol (Z2206320703): Primary Research Application Scenarios


Lead Compound for Developing Novel Antimicrobials Against Multidrug-Resistant Acinetobacter baumannii

This compound is specifically recommended as a lead candidate for research programs aimed at discovering novel small-molecule inhibitors of the IspC enzyme in *Acinetobacter baumannii*, a WHO-designated Priority 1: Critical pathogen [1]. Its selection is supported by in silico evidence demonstrating a predicted Ki of 0.557 µM against IspC, which is over 150-fold lower than that of the known inhibitor FR900098 [1].

Exploring CNS-Penetrant Antimicrobial Strategies

Given its predicted blood-brain barrier (BBB) permeability ('Yes' with cLogP of 0.44) in contrast to comparator FR900098 ('No' with cLogP of -2.5), Z2206320703 is uniquely positioned for research into targeting IspC within the central nervous system [1]. This application scenario is particularly relevant for investigating treatments for CNS infections caused by *A. baumannii* or for understanding the potential neurological effects of IspC inhibition.

Prioritization in Safety-Conscious Early-Stage Drug Discovery

For research groups employing toxicology-informed screening cascades, Z2206320703 offers a quantifiable advantage over established IspC inhibitors. In silico models predict it to be non-carcinogenic and non-mutagenic, while FR900098 is predicted to be carcinogenic and mutagenic [1]. This favorable safety prediction allows Z2206320703 to bypass early-stage toxicity flags that would eliminate other IspC-targeting compounds, thereby justifying its selection for further in vitro and in vivo characterization.

Optimization of Oral Bioavailability in IspC Inhibitor Series

Z2206320703's calculated drug-likeness score (DL) of 3.27, which is significantly higher than FR900098's score of -13.3, positions it as a superior starting point for medicinal chemistry campaigns focused on achieving oral bioavailability [1]. Its physicochemical properties (MW: 417.53, HBD: 3) align with Lipinski's Rule of Five, making it a more promising scaffold for structure-activity relationship (SAR) studies aimed at developing an orally available IspC inhibitor.

Quote Request

Request a Quote for Z2206320703

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.